molecular formula C6H16NO2S2+ B1595272 Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide CAS No. 210167-37-6

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

Cat. No.: B1595272
CAS No.: 210167-37-6
M. Wt: 198.3 g/mol
InChI Key: VRGHSYHERKHVHD-UHFFFAOYSA-N
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Description

MTSET (chloride), also known as N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium chloride, is a methanethiosulfonate compound. It is a positively charged sulfhydryl-reactive reagent that forms mixed disulfide linkages. This compound is particularly useful in biochemical research for probing the structure and function of proteins by reacting with substituted cysteines .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTSET (chloride) is synthesized through the reaction of N,N,N-trimethyl-2-aminoethanethiol with methanesulfonyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N,N-trimethyl-2-aminoethanethiol+methanesulfonyl chlorideMTSET (chloride)\text{N,N,N-trimethyl-2-aminoethanethiol} + \text{methanesulfonyl chloride} \rightarrow \text{MTSET (chloride)} N,N,N-trimethyl-2-aminoethanethiol+methanesulfonyl chloride→MTSET (chloride)

Industrial Production Methods

Industrial production of MTSET (chloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

MTSET (chloride) primarily undergoes substitution reactions with sulfhydryl groups in proteins. It forms mixed disulfide linkages by reacting with cysteine residues. This reaction is highly specific and occurs rapidly in aqueous environments .

Common Reagents and Conditions

The reaction of MTSET (chloride) with cysteine residues typically occurs in buffered aqueous solutions at physiological pH. Common reagents used in these reactions include phosphate-buffered saline (PBS) and other biological buffers that maintain the pH and ionic strength suitable for protein stability .

Major Products Formed

The major product formed from the reaction of MTSET (chloride) with cysteine residues is a mixed disulfide linkage. This modification can provide valuable information about the relative positions of amino acids within a protein and can be used to probe binding site electrostatic interactions .

Mechanism of Action

MTSET (chloride) exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the structure and function of proteins, providing valuable information about protein conformation and interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGHSYHERKHVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO2S2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276044
Record name Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210167-37-6
Record name Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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